molecular formula C10H20F3N3 B14768884 N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine

N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine

Cat. No.: B14768884
M. Wt: 239.28 g/mol
InChI Key: SZQOJIOTZYCUPC-UHFFFAOYSA-N
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Description

N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine is a compound that features a piperazine ring substituted with a trifluoroethyl group and a propylamine chain. This compound is of interest due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine typically involves multi-step procedures. One common method includes the reaction of N-methylpiperazine with 2,2,2-trifluoroethyl bromide under basic conditions to introduce the trifluoroethyl group. This is followed by the alkylation of the resulting intermediate with 3-chloropropylamine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce dealkylated amines.

Scientific Research Applications

N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine is unique due to the presence of both the trifluoroethyl group and the piperazine ring, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C10H20F3N3

Molecular Weight

239.28 g/mol

IUPAC Name

N-methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine

InChI

InChI=1S/C10H20F3N3/c1-14-3-2-4-15-5-7-16(8-6-15)9-10(11,12)13/h14H,2-9H2,1H3

InChI Key

SZQOJIOTZYCUPC-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1CCN(CC1)CC(F)(F)F

Origin of Product

United States

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